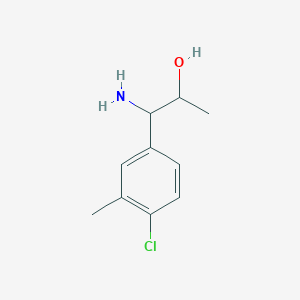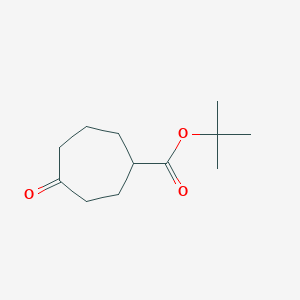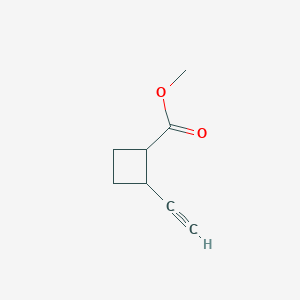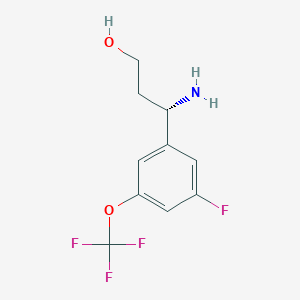
Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- is a chemical compound with the molecular formula C10H11F4NO2 and a molecular weight of 253.19 . This compound is characterized by the presence of a benzene ring, a propanol group, an amino group, a fluorine atom, and a trifluoromethoxy group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- involves several steps. The synthetic route typically starts with the preparation of the benzene ring, followed by the introduction of the propanol group. The amino group is then added, and the fluorine atom and trifluoromethoxy group are introduced in the final steps. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of fluorine-containing compounds on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and chemicals .
Mechanism of Action
The mechanism of action of Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and trifluoromethoxy group enhances its reactivity and allows it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Similar compounds include other fluorine-containing benzene derivatives, such as Benzenepropanol, -amino-3-fluoro-5-(methoxy)- and Benzenepropanol, -amino-3-chloro-5-(trifluoromethoxy)-. These compounds share some similarities in their chemical structure but differ in their reactivity and applications .
Properties
Molecular Formula |
C10H11F4NO2 |
|---|---|
Molecular Weight |
253.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11F4NO2/c11-7-3-6(9(15)1-2-16)4-8(5-7)17-10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m0/s1 |
InChI Key |
FDHNOIYRYIZQSR-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)[C@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
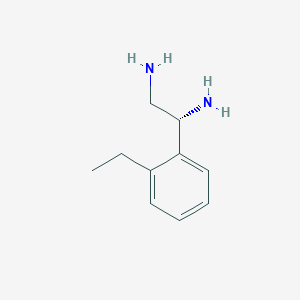
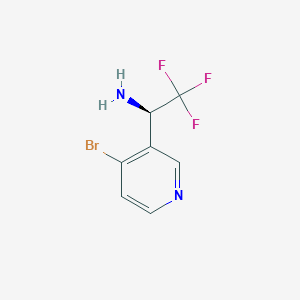
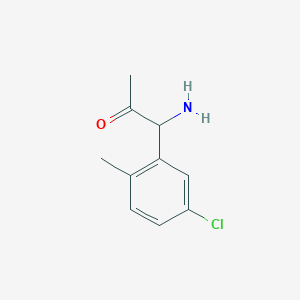
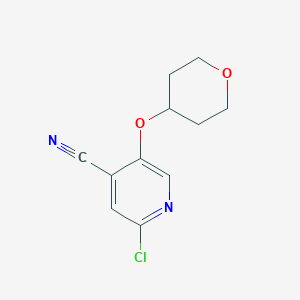
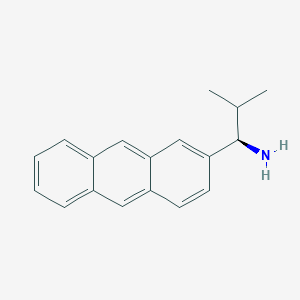
![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
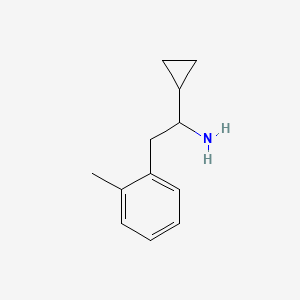
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)

